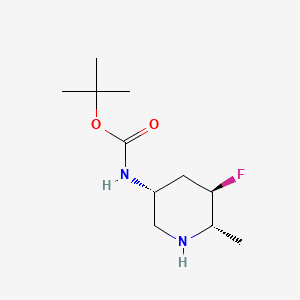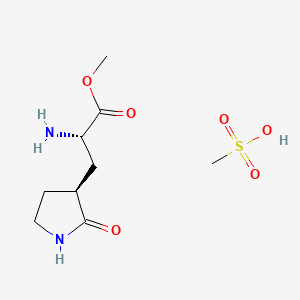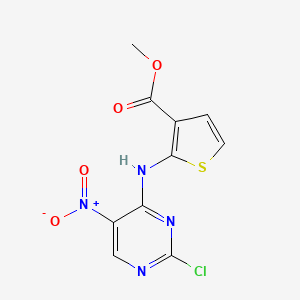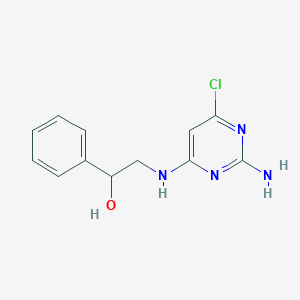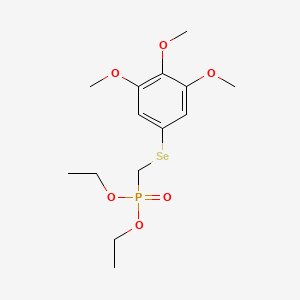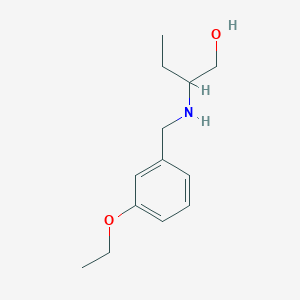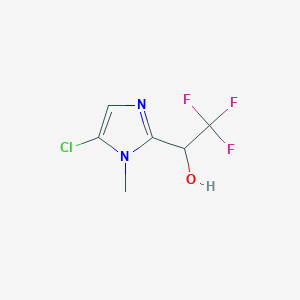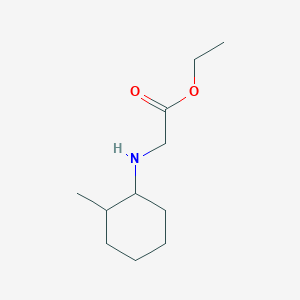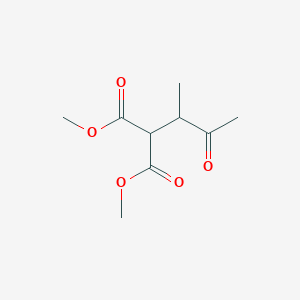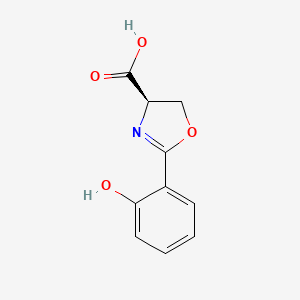
(R)-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound that belongs to the class of oxazole derivatives It features a hydroxyphenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with an amino acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)oxazole-4-carboxylic acid: Lacks the chiral center present in ®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid.
4,5-Dihydrooxazole-4-carboxylic acid: Does not have the hydroxyphenyl group, resulting in different chemical properties and reactivity.
2-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but lacks the oxazole ring.
Uniqueness
®-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both hydroxyphenyl and oxazole moieties. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m1/s1 |
InChIキー |
WHVGFDBEOIEPBC-SSDOTTSWSA-N |
異性体SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)C(=O)O |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


